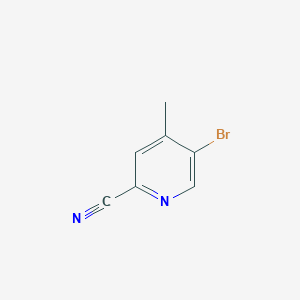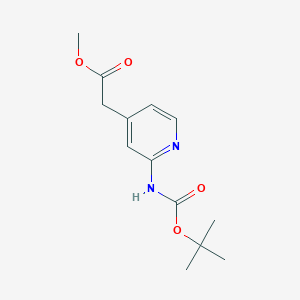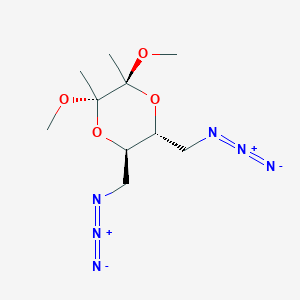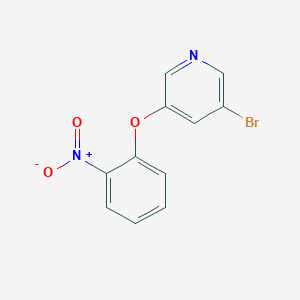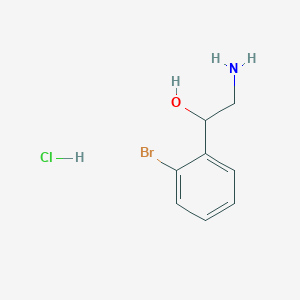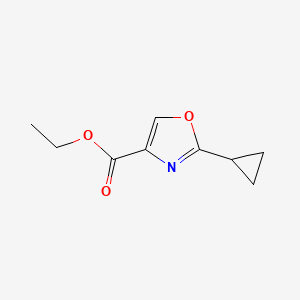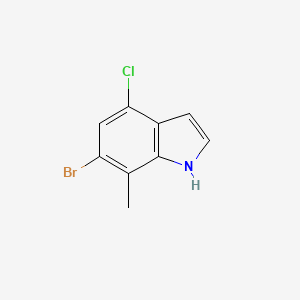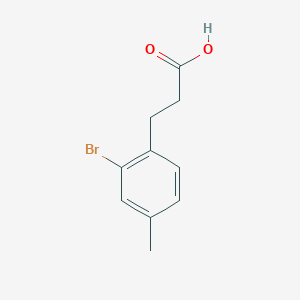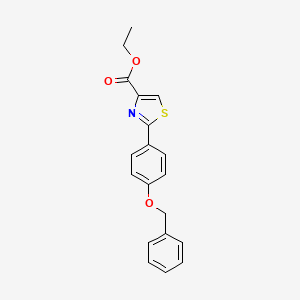
7-ブロモ-9,9,9',9'-テトラエチル-2,2'-ビフルオレン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene is an organic compound with the molecular formula C34H33Br. It belongs to the bifluorene family, characterized by two fluorene units connected via a single bond. The presence of bromine and ethyl groups on the fluorene units imparts unique chemical properties to this compound, making it of interest in various scientific fields.
科学的研究の応用
7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: Employed in the development of novel polymers and copolymers with enhanced electronic properties.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Photochemistry: Utilized in studies involving photophysical properties and light-induced reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene typically involves the bromination of 9,9,9’,9’-tetraethyl-2,2’-bifluorene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of 7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in 7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The ethyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reagents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to remove the bromine atom, using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in ether, under an inert atmosphere.
Major Products
Substitution: 9,9,9’,9’-tetraethyl-2,2’-bifluorene derivatives with various substituents replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids derived from the ethyl groups.
Reduction: 9,9,9’,9’-tetraethyl-2,2’-bifluorene.
作用機序
The mechanism by which 7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene exerts its effects depends on its application. In organic electronics, its role as a semiconductor involves the delocalization of π-electrons across the bifluorene units, facilitating charge transport. In photochemistry, the compound can absorb light and undergo excited-state reactions, leading to various photoproducts.
類似化合物との比較
Similar Compounds
9,9,9’,9’-Tetraethyl-2,2’-bifluorene: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chloro-9,9,9’,9’-tetraethyl-2,2’-bifluorene: Similar structure but with chlorine instead of bromine, affecting its reactivity and electronic properties.
7-Bromo-9,9-dimethyl-2,2’-bifluorene: Contains methyl groups instead of ethyl groups, influencing its steric and electronic characteristics.
Uniqueness
7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene is unique due to the combination of bromine and ethyl groups, which confer specific reactivity and electronic properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
特性
IUPAC Name |
2-bromo-7-(9,9-diethylfluoren-2-yl)-9,9-diethylfluorene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33Br/c1-5-33(6-2)29-12-10-9-11-25(29)26-16-13-22(19-30(26)33)23-14-17-27-28-18-15-24(35)21-32(28)34(7-3,8-4)31(27)20-23/h9-21H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGRFAFFQMZGHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C5(CC)CC)C=C(C=C6)Br)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694853 |
Source


|
| Record name | 7-Bromo-9,9,9',9'-tetraethyl-9H,9'H-2,2'-bifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862847-75-4 |
Source


|
| Record name | 7-Bromo-9,9,9',9'-tetraethyl-9H,9'H-2,2'-bifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
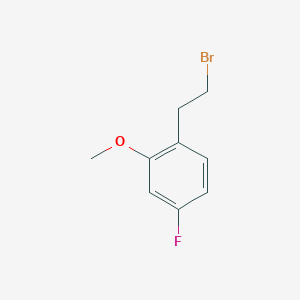
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523520.png)
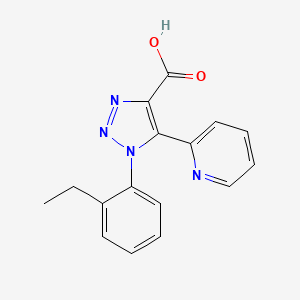
![2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1523522.png)
